molecular formula C14H26N2O8S2 B14563793 Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- CAS No. 61800-74-6

Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]-

Cat. No.: B14563793
CAS No.: 61800-74-6
M. Wt: 414.5 g/mol
InChI Key: ATZPAHQHQBKEJW-UHFFFAOYSA-N
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Description

Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- is a complex organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by its unique structure, which includes two methylsulfonyl groups and a piperazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]-, typically involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials. For example, the ammoniation of 1,2-dichloroethane or ethanolamine can produce piperazine as a co-product . These methods are optimized for high yield and purity, making them suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- involves its interaction with specific molecular targets. In biological systems, it may act by paralyzing parasites, allowing the host body to expel them . The compound’s molecular targets and pathways include ion channels and neurotransmitter receptors, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential therapeutic applications compared to other piperazine derivatives.

Properties

CAS No.

61800-74-6

Molecular Formula

C14H26N2O8S2

Molecular Weight

414.5 g/mol

IUPAC Name

[3-[2,5-dimethyl-4-(3-methylsulfonyloxypropanoyl)piperazin-1-yl]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C14H26N2O8S2/c1-11-9-16(14(18)6-8-24-26(4,21)22)12(2)10-15(11)13(17)5-7-23-25(3,19)20/h11-12H,5-10H2,1-4H3

InChI Key

ATZPAHQHQBKEJW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)CCOS(=O)(=O)C)C)C(=O)CCOS(=O)(=O)C

Origin of Product

United States

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